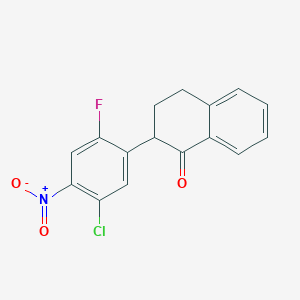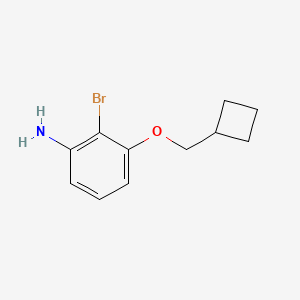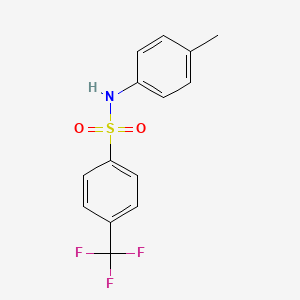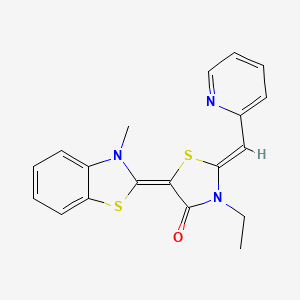
2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound has a complex name, so let’s break it down:
2,2-Bis(hydroxymethyl)propane-1,3-diol: . It contains three hydroxymethyl groups and is used as a crosslinking agent in resins and coatings.
Butane-1,2,3,4-tetracarboxylic acid: is a tetracarboxylic acid with four carboxyl groups. It’s used in polymer chemistry.
3-Hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal: is a complex structure with a piperidine ring and a hydroxy group.
- Overall, this compound combines functionalities from these three components.
準備方法
- Synthesis of this compound involves complex steps due to its multifunctional nature.
- One method involves the reaction of trimethylolpropane with butane-1,2,3,4-tetracarboxylic acid anhydride.
- Industrial production typically occurs via esterification or amidation reactions.
化学反応の分析
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid groups.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Reagents: Common reagents include acid anhydrides, acyl chlorides, and strong acids.
Products: Various esters and amides can form, depending on reaction conditions.
科学的研究の応用
Polymer Chemistry: Used as a crosslinking agent in resins and coatings.
Drug Delivery: Its unique structure makes it suitable for drug delivery systems.
Biomedical Materials: Investigated for tissue engineering and biocompatible materials.
Photoluminescent Materials: Some derivatives exhibit interesting photoluminescent properties.
作用機序
- The exact mechanism varies based on the specific application.
- In drug delivery, it may release drugs in a controlled manner due to its hydrolyzable ester bonds.
- In polymers, it contributes to crosslinking, enhancing material properties.
類似化合物との比較
- Similar compounds include other multifunctional molecules like pentaerythritol and hexamethylenetetramine.
- What sets this compound apart is its combination of hydroxymethyl, carboxylic acid, and piperidine functionalities.
Remember, this compound’s intricate structure offers versatility across various scientific fields.
特性
CAS番号 |
101357-36-2 |
|---|---|
分子式 |
C28H51NO14 |
分子量 |
625.7 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C15H29NO2.C8H10O8.C5H12O4/c1-13(2,10-17)12(18)11-8-14(3,4)16(7)15(5,6)9-11;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h10-12,18H,8-9H2,1-7H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChIキー |
RHXGAGTXJSOCJX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1C)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)
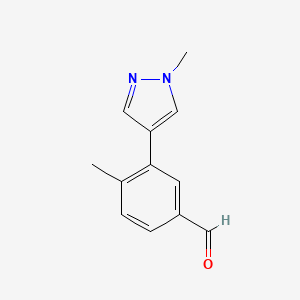
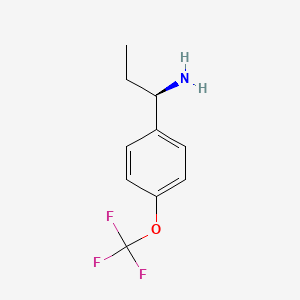
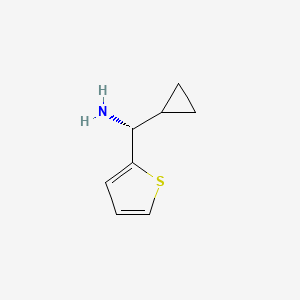
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
